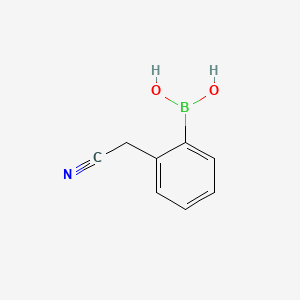
2-(cyanomethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyanomethyl)phenylboronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyanomethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyanomethyl)phenylboronic acid typically involves the reaction of 2-bromobenzyl cyanide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to facilitate the coupling reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust and cost-effective catalysts and reagents to reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: 2-(cyanomethyl)phenylboronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Common Reagents and Conditions:
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products Formed:
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenol derivatives.
Substitution: Amino or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(cyanomethyl)phenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and diagnostic agents. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and sensors for biological molecules .
Industry: In the industrial sector, this compound is employed in the production of polymers and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 2-(cyanomethyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boronic acid group to the target molecule, enabling the formation of new carbon-carbon bonds. In biological systems, the compound interacts with diol-containing biomolecules, forming stable complexes that can inhibit enzyme activity or serve as molecular probes .
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the cyanomethyl group, making it less reactive in certain substitution reactions.
4-Cyanophenylboronic Acid: Similar structure but with the cyanide group in the para position, affecting its reactivity and selectivity in chemical reactions.
Uniqueness: 2-(cyanomethyl)phenylboronic acid is unique due to the presence of the cyanomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
[2-(cyanomethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWXFAMBRLCXFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
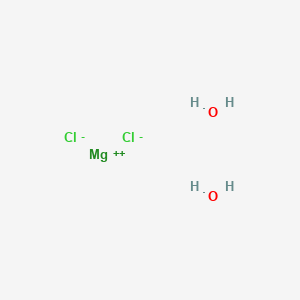
![(1S,9S,10R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B579244.png)

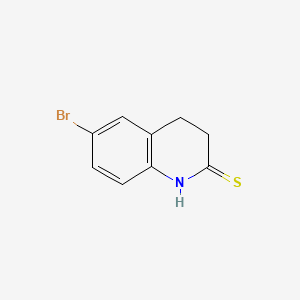
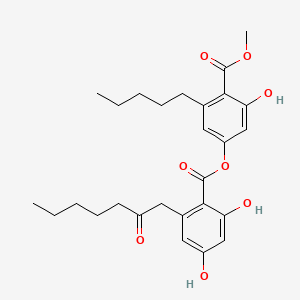
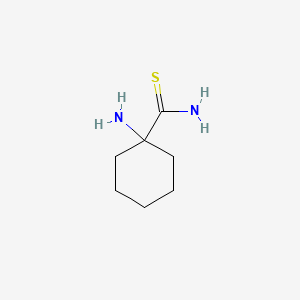

![N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide](/img/structure/B579257.png)
![[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B579260.png)
![3,4,8,10-Tetramethoxy[2]benzopyrano[4,3-b][1]benzopyran-7(5H)-one](/img/structure/B579265.png)
![[4-[Dimethyl-[(3-propoxyoxiran-2-yl)methyl]silyl]phenyl]-dimethyl-[(3-propoxyoxiran-2-yl)methyl]silane](/img/structure/B579266.png)
